(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide
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Description
(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.287. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 4-nitrophenol, a component of the compound, has been studied for its interaction with α-glucosidase α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates
Mode of Action
4-nitrophenol, a component of the compound, is known to be reduced by nanostructured materials in a benchmark reaction . This suggests that the compound could potentially interact with its targets through a reduction mechanism, but more research is needed to confirm this.
Biochemical Pathways
The reduction of 4-nitrophenol, a component of the compound, is a well-studied reaction . This reaction could potentially affect various biochemical pathways, particularly those involving reduction reactions. More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a class of compounds similar to the one , discusses their pharmacokinetics . The study suggests that these compounds have good drug-like properties and are metabolically stable.
Result of Action
It’s known that 4-nitrophenol, a component of the compound, can quench the fluorescence of silicon nanoparticles . This suggests that the compound could potentially have a similar effect on cellular fluorescence, but more research is needed to confirm this.
Action Environment
It’s known that the reduction of 4-nitrophenol, a component of the compound, can be affected by various parameters, such as the size and structure of the catalyst, the structural chemistry of the active nanoparticles, and the functions of diffusion . These factors could potentially influence the action of the compound, but more research is needed to confirm this.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-16-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYUWAEVJDNQP-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.